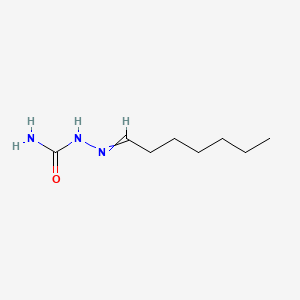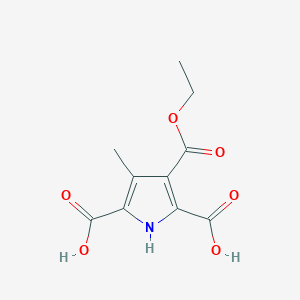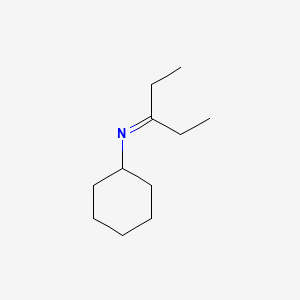
2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one is a complex organic compound that features a unique structure combining a chlorophenyl group, a methylindole moiety, and a tetrahydroisoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the chlorophenyl group and the tetrahydroisoindolone moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-2-one
- 2-(4-bromophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one
- 2-(4-chlorophenyl)-3-(1-ethylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound for further research and development.
Properties
CAS No. |
5527-53-7 |
|---|---|
Molecular Formula |
C23H21ClN2O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one |
InChI |
InChI=1S/C23H21ClN2O/c1-25-14-20(17-6-4-5-9-21(17)25)22-18-7-2-3-8-19(18)23(27)26(22)16-12-10-15(24)11-13-16/h4-6,9-14,22H,2-3,7-8H2,1H3 |
InChI Key |
HTXIYQKMWHNALO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3C4=C(CCCC4)C(=O)N3C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B14723808.png)
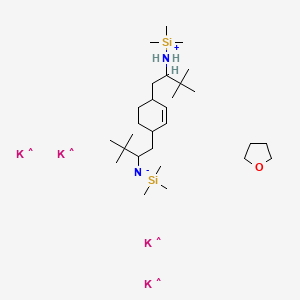
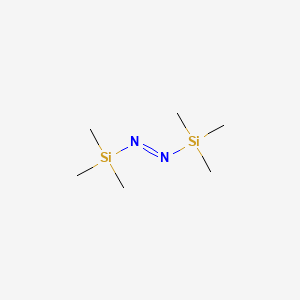
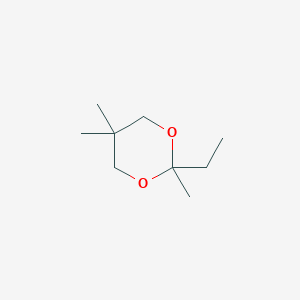
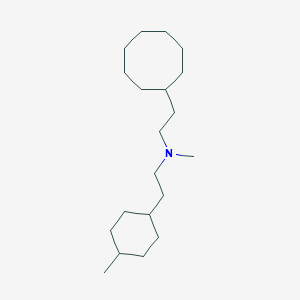
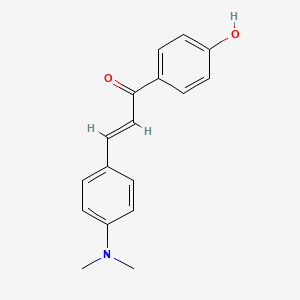
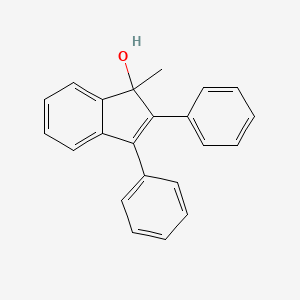
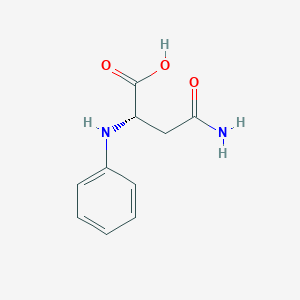
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)

![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
